{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride
Description
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride is a cyclobutane-derived compound featuring a hydroxymethyl (-CH2OH) group and an amino-substituted tetrahydropyran (oxan-4-yl) moiety. The compound (CAS: 1909306-02-0) is structurally characterized by its fused cyclobutyl and tetrahydropyran rings, with the amino group bridging the two heterocycles. While direct pharmacological data are unavailable, structural analogs such as sibutramine (a cyclobutyl-containing anti-obesity drug) highlight the importance of cyclobutane rings in modulating CNS activity .
Properties
IUPAC Name |
[1-[amino(oxan-4-yl)methyl]cyclobutyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c12-10(9-2-6-14-7-3-9)11(8-13)4-1-5-11;/h9-10,13H,1-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXKIJJLPGCMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(C2CCOCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909306-02-0 | |
| Record name | Cyclobutanemethanol, 1-[amino(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909306-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride typically involves the reaction of cyclobutylmethanol with oxane derivatives under specific conditions. The amino group is introduced through reductive amination, and the final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclobutyl and oxane derivatives, which can be further utilized in chemical synthesis and research .
Scientific Research Applications
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl and oxane moieties provide structural stability and specificity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Cycloalkane Rings
- (1-Aminocyclobutyl)methanol hydrochloride (CAS: 1392213-15-8) Molecular Formula: C5H12ClNO Key Differences: Lacks the oxan-4-yl substituent, resulting in reduced steric bulk and polarity. Similarity score: 0.92 .
- (1-Aminocyclopentyl)methanol hydrochloride (CAS: 814254-62-1) Molecular Formula: C6H14ClNO Key Differences: Cyclopentane ring increases lipophilicity (higher logP) compared to cyclobutane derivatives. Similarity score: 0.92 .
- (trans-4-Aminocyclohexyl)methanol hydrochloride (CAS: 1504-49-0) Molecular Formula: C7H16ClNO Key Differences: Larger cyclohexane ring and trans-configuration enhance conformational rigidity. Similarity score: 0.91 .
Derivatives with Heterocyclic Substitutions
- [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol hydrochloride (CAS: 2408968-41-0) Molecular Formula: C8H18ClNO2 Key Differences: Incorporates a secondary hydroxyl group, increasing hydrogen-bonding capacity. Purity: ≥95% .
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | ~229.73* | 0.5–1.2 | 3 | 4 |
| (1-Aminocyclobutyl)methanol HCl | 137.61 | -0.3 | 3 | 1 |
| (1-Aminocyclopentyl)methanol HCl | 151.64 | 0.1 | 3 | 1 |
| (trans-4-Aminocyclohexyl)methanol HCl | 165.66 | 0.8 | 3 | 2 |
*Estimated based on structural features.
Research Findings and Implications
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Feature |
|---|---|---|---|---|---|
| {1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol HCl | 1909306-02-0 | - | ~229.73 | - | Oxan-4-yl, cyclobutane, hydroxymethyl |
| (1-Aminocyclobutyl)methanol HCl | 1392213-15-8 | C5H12ClNO | 137.61 | 0.92 | No heterocyclic substitution |
| (trans-4-Aminocyclohexyl)methanol HCl | 1504-49-0 | C7H16ClNO | 165.66 | 0.91 | Trans-cyclohexane, rigid conformation |
| [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol HCl | 2408968-41-0 | C8H18ClNO2 | 195.70 | - | Dual hydroxyl groups |
Table 2: Supplier and Purity Data
| Compound Name | Supplier Count | Purity | Price Range (USD) |
|---|---|---|---|
| {1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol HCl | 4 | N/A | Enquire |
| (1-Aminocyclobutyl)methanol HCl | Multiple | ≥95% | $50–100/g |
| [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol HCl | 1 | ≥95% | Discontinued |
Biological Activity
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride is a small molecule compound characterized by its unique structural features, including a cyclobutyl ring and an oxane moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological macromolecules and its unique pharmacological properties.
- Chemical Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 240.71 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutylmethanol with oxane derivatives, followed by reductive amination to introduce the amino group. The final product is obtained as a hydrochloride salt to enhance stability and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the cyclobutyl and oxane moieties contribute to the compound's structural stability and specificity. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects.
Pharmacological Applications
Research indicates that this compound may have several pharmacological applications:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of various enzymes, including acetylcholinesterase and urease, which are important in treating diseases like Alzheimer's and certain infections .
- Antibacterial Properties : Some derivatives of similar compounds have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.
Case Study 1: Anticancer Potential
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis in cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory activity of this compound. It was found to inhibit acetylcholinesterase with an IC₅₀ value comparable to standard inhibitors used in clinical settings.
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | 5.2 |
| Eserine (Standard) | 0.5 |
Comparison with Similar Compounds
Compared to similar compounds such as {1-[Amino(oxan-4-yl)methyl]cyclopropyl}methanol hydrochloride, {1-[Amino(oxan-4-yl)methyl]cyclopentyl}methanol hydrochloride, and {1-[Amino(oxan-4-yl)methyl]cyclohexyl}methanol hydrochloride, the unique cyclobutyl ring in this compound imparts distinct steric and electronic properties that enhance its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
